![molecular formula C15H14ClN B14697358 4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline CAS No. 21888-95-9](/img/structure/B14697358.png)
4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorophenyl group attached to an ethenyl chain, which is further connected to an N-methylated aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and N-methylaniline.
Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with N-methylaniline in the presence of a base such as sodium hydroxide. This reaction forms the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system and target.
相似化合物的比较
Similar Compounds
- 4-[(E)-2-(4-chlorophenyl)ethenyl]-N-methylaniline
- 4-[(E)-2-(2-bromophenyl)ethenyl]-N-methylaniline
- 4-[(E)-2-(2-fluorophenyl)ethenyl]-N-methylaniline
Uniqueness
4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity in various applications.
属性
CAS 编号 |
21888-95-9 |
|---|---|
分子式 |
C15H14ClN |
分子量 |
243.73 g/mol |
IUPAC 名称 |
4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline |
InChI |
InChI=1S/C15H14ClN/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11,17H,1H3/b9-6+ |
InChI 键 |
SDCJQEXRHQUPGI-RMKNXTFCSA-N |
手性 SMILES |
CNC1=CC=C(C=C1)/C=C/C2=CC=CC=C2Cl |
规范 SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

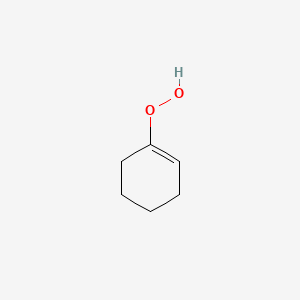
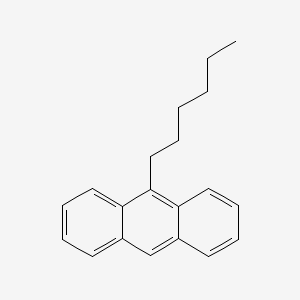
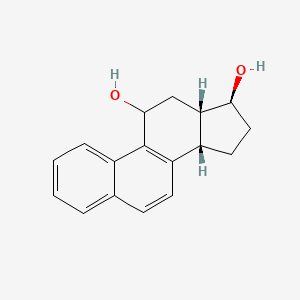
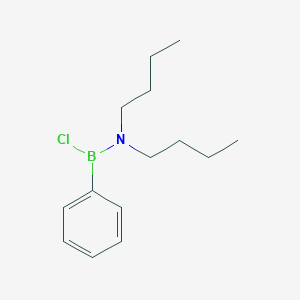
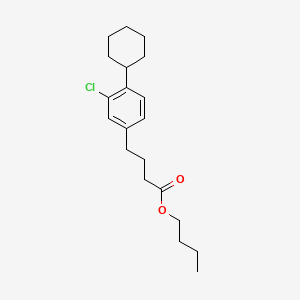



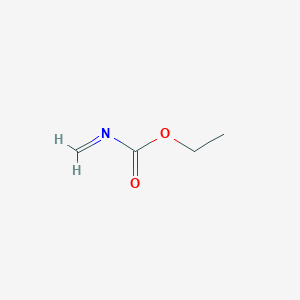
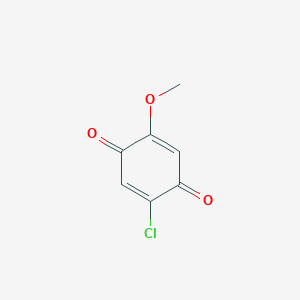
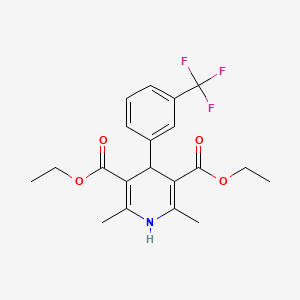
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
